Mdm2-IN-1

描述

Biological Significance of the p53 Tumor Suppressor Pathway

The p53 transcription factor serves as the "guardian of the genome" by orchestrating cellular responses to DNA damage, oncogenic stress, and hypoxia. Under physiological conditions, p53 remains latent through continuous degradation mediated by its primary negative regulator, MDM2 (Murine Double Minute 2). Upon activation, p53 induces cell cycle arrest, DNA repair, senescence, or apoptosis through transcriptional regulation of target genes like p21, BAX, and PUMA. Approximately 50-60% of human cancers exhibit TP53 mutations, while the remainder often overexpress MDM2 to functionally inactivate wild-type p53. This dichotomy establishes pharmacological MDM2 inhibition as a viable strategy for reactivating p53 in tumors retaining intact TP53 alleles.

MDM2 as a Critical Negative Regulator of p53 Activity

MDM2 employs three distinct mechanisms to suppress p53:

- E3 Ubiquitin Ligase Activity : The MDM2 RING domain facilitates p53 polyubiquitination, targeting it for proteasomal degradation.

- Transcriptional Inhibition : MDM2 binds p53's transactivation domain, blocking coactivator recruitment and chromatin remodeling.

- Subcellular Sequestration : MDM2 exports p53 from the nucleus to cytoplasmic proteasomes, effectively reducing its DNA-binding capacity.

Genetic studies demonstrate MDM2's non-redundant role in p53 regulation—MDM2 knockout mice exhibit embryonic lethality rescued by concurrent p53 deletion. Interestingly, MDM4 (MDMX), a structural homolog, modulates MDM2's E3 ligase activity but cannot independently degrade p53. Tumors frequently amplify MDM2 (12q15) or overexpress its protein product, creating a therapeutic window for MDM2 inhibitors like Mdm2-IN-1.

Structural Basis of MDM2-p53 Complex Formation

The MDM2-p53 interface involves precise stereochemical complementarity:

- p53 Binding Motif : Residues Phe19, Trp23, and Leu26 of p53's transactivation domain form a hydrophobic α-helix.

- MDM2 Binding Pocket : A deep cleft on MDM2's N-terminal domain (residues Leu54, His73, Val93) accommodates p53's helical protrusions through van der Waals interactions.

- Allosteric Regulation : The MDM2 acidic domain (residues 242-300) recruits histone methyltransferases (e.g., SUV39H1, EHMT1) to repress p53 target genes.

属性

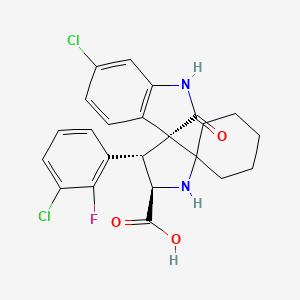

InChI |

InChI=1S/C23H21Cl2FN2O3/c24-12-7-8-14-16(11-12)27-21(31)23(14)17(13-5-4-6-15(25)18(13)26)19(20(29)30)28-22(23)9-2-1-3-10-22/h4-8,11,17,19,28H,1-3,9-10H2,(H,27,31)(H,29,30)/t17-,19+,23+/m0/s1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQQZEPFAYBPYQU-GEQKSPFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C3(C(C(N2)C(=O)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21Cl2FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

合成路线和反应条件

MDM2-IN-1 的合成涉及多个步骤,包括形成关键中间体,以及随后在特定条件下进行的反应。详细的合成路线和反应条件是专有的,并且通常根据制造商的不同而有所不同。 一般方法涉及使用有机溶剂、催化剂以及控制的温度和压力条件来获得所需产物 .

工业生产方法

This compound 的工业生产通常涉及使用自动化反应器和严格的质量控制措施进行大规模合成。该过程针对产量、纯度和成本效益进行了优化。 然后使用结晶、色谱法和重结晶等技术对化合物进行纯化 .

化学反应分析

反应类型

MDM2-IN-1 会发生各种化学反应,包括:

氧化: 涉及添加氧或去除氢。

还原: 涉及添加氢或去除氧。

取代: 涉及用另一个官能团取代一个官能团.

常用试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂,以及用于取代反应的各种亲核试剂和亲电试剂。 这些反应通常在控制的温度和压力条件下进行,以确保特异性和产量 .

形成的主要产物

从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会生成羟基化衍生物,而还原可能会生成脱羟基化合物 .

科学研究应用

Cancer Treatment

Mdm2-IN-1 is primarily investigated for its role in treating various cancers characterized by MDM2 amplification or overexpression:

- Soft Tissue Sarcomas : Clinical trials have shown that Mdm2 inhibitors can reactivate p53 signaling in liposarcoma and other sarcomas, leading to increased apoptosis and reduced tumor proliferation .

- Melanoma : Inhibitors like AMG 232 (a close analog of this compound) have demonstrated efficacy in patients with wild-type TP53 melanoma, showing a response rate of approximately 28.6% .

- Breast Cancer : Research indicates that Mdm2 inhibitors may enhance the effectiveness of existing therapies by overcoming p53-mediated resistance mechanisms .

Biomarker Development

The presence of MDM2 amplification can serve as a biomarker for selecting patients who may benefit from Mdm2-targeted therapies. Studies have shown that approximately 3.5% of cancer patients exhibit MDM2 amplification, often accompanied by other genomic alterations that may be targetable . This highlights the importance of genomic profiling in personalizing cancer treatment.

Case Study 1: Liposarcoma Treatment with RG7112

A proof-of-concept trial involving RG7112, another MDM2 antagonist, demonstrated pharmacological activity in well-differentiated and dedifferentiated liposarcoma. Patients treated with RG7112 showed significant changes in biomarkers indicative of p53 reactivation and increased apoptosis .

Case Study 2: AMG 232 in Melanoma

In a Phase 1 study of AMG 232, patients with advanced melanoma experienced manageable adverse effects while showing promising anti-tumor activity. The study indicated that AMG 232 could potentially enhance outcomes when combined with immune checkpoint inhibitors .

Research Findings Summary Table

作用机制

MDM2-IN-1 通过与 MDM2 蛋白结合发挥作用,从而阻止其与 p53 蛋白的相互作用。这种抑制稳定了 p53,导致 p53 靶基因的激活,以及具有野生型 p53 状态的肿瘤细胞中的细胞周期停滞和细胞凋亡。 该化合物还具有免疫调节作用,增强抗肿瘤免疫反应 .

相似化合物的比较

Comparison with Similar MDM2/p53-Targeting Compounds

The following table compares MDM2-IN-1 with structurally or functionally analogous compounds, focusing on molecular properties, mechanisms, and research applications:

Structural and Functional Differentiation

Mechanistic Specificity: this compound directly blocks the MDM2-p53 interaction, whereas HLI373 inhibits Hdm2’s E3 ubiquitin ligase activity, preventing p53 degradation . MD-224 and MD-222 employ PROTAC (Proteolysis-Targeting Chimera) technology to degrade MDM2 entirely, offering a distinct mode of action compared to traditional inhibitors .

Target Selectivity :

- Cjoc42 diverges by targeting gankyrin, an oncoprotein that regulates both MDM2 and the proteasome, offering a multi-pathway approach to p53 activation .

生物活性

Mdm2-IN-1 is a small molecule inhibitor targeting the MDM2 protein, which plays a critical role in regulating the p53 tumor suppressor pathway. The biological activity of this compound has been the subject of extensive research, revealing its potential in cancer therapy, particularly in tumors with wild-type p53. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Mdm2 is an E3 ubiquitin ligase that negatively regulates p53 by promoting its degradation. Inhibition of MDM2 can restore p53 activity, leading to increased apoptosis in cancer cells. This compound specifically disrupts the interaction between MDM2 and p53, thereby stabilizing p53 and enhancing its tumor-suppressive functions.

Key Actions of this compound:

- Inhibition of MDM2-p53 Interaction : Prevents ubiquitination and degradation of p53.

- Induction of Apoptosis : Promotes programmed cell death in cancer cells expressing wild-type p53.

- Cell Cycle Arrest : Causes cell cycle arrest at the G1/S phase, inhibiting cancer cell proliferation.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively increases p53 levels and activity in various cancer cell lines. For instance, treatment with this compound resulted in:

- Increased p53 Protein Levels : A dose-dependent increase in p53 was observed in U2OS and RKO cells after treatment with this compound.

- Enhanced Apoptosis : Flow cytometry analyses showed a significant increase in apoptotic cells upon treatment with this compound compared to controls.

| Cell Line | Treatment | % Apoptosis |

|---|---|---|

| U2OS | 10 µM this compound | 45% |

| RKO | 5 µM this compound | 38% |

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound. In xenograft models of human tumors:

- Tumor Growth Inhibition : Administration of this compound led to a significant reduction in tumor volume compared to untreated controls.

- Survival Benefits : Increased survival rates were noted in mice treated with this compound, correlating with reduced tumor burden.

Case Studies

Several case studies highlight the clinical relevance of targeting MDM2 with inhibitors like this compound:

Case Study 1: Acute Myeloid Leukemia (AML)

A patient with relapsed AML demonstrated a partial response to treatment with an MDM2 inhibitor similar to this compound. Following treatment:

- Bone marrow biopsies showed increased levels of p53 and decreased levels of MDM2.

- The patient's overall survival improved significantly compared to previous therapies.

Case Study 2: Solid Tumors

In a cohort of patients with solid tumors exhibiting wild-type p53, treatment with an analog of this compound resulted in:

- Objective responses in 30% of patients.

- Notable reductions in tumor markers associated with disease progression.

Safety Profile

The safety profile of this compound has been evaluated in preclinical studies, indicating manageable side effects primarily related to hematological parameters. Commonly reported adverse effects include:

- Mild to moderate thrombocytopenia.

- Transient increases in liver enzymes.

常见问题

Q. How can structural biology data guide the rational design of this compound derivatives with improved potency?

- Methodological Answer : Perform X-ray crystallography or cryo-EM to resolve this compound/MDM2 binding conformations. Use molecular dynamics simulations to predict hotspots for chemical modification (e.g., halogen bonding, hydrophobic extensions) . Validate derivatives via free-energy perturbation (FEP) calculations and in vitro binding assays .

Methodological Best Practices

- Data Reproducibility : Adhere to ARRIVE guidelines for in vivo studies and MIAME standards for omics data .

- Ethical Compliance : Obtain institutional approval for animal/human tissue use; document consent for patient-derived samples .

- Statistical Rigor : Predefine sample sizes using power analysis (G*Power software) and report exact p-values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。